molecular formula C24H23ClN2O2 B12813744 Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 139214-11-2

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No.: B12813744
CAS No.: 139214-11-2
M. Wt: 406.9 g/mol
InChI Key: NRPKZBJQMMCLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound known for its significant biological activity. This compound is part of a class of heterocyclic compounds that have shown potential in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound belonging to the class of benzopyranoindoles. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique polycyclic structure characterized by fused ring systems that enhance its stability and reactivity. The presence of a dimethylamino propyl side chain contributes to its pharmacological properties. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 282.35 g/mol

Research indicates that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one acts primarily as an inhibitor of topoisomerase I , an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound induces cytotoxic effects in various cancer cell lines, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

Key Findings:

  • Topoisomerase I Inhibition : The binding affinity of the compound to topoisomerase I is crucial for its anticancer activity. Studies have shown that modifications to the side chain can significantly influence the inhibitory potency against various cancer types.
  • Cytotoxicity : The compound has demonstrated substantial cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells .

Biological Activity Overview

The biological activities of benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one can be summarized in the following table:

Activity Description
Anticancer Activity Induces apoptosis in tumor cells and inhibits cell proliferation
Topoisomerase I Inhibition Acts as a potent inhibitor of topoisomerase I
Cytotoxic Effects Effective against various cancer cell lines

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that derivatives of benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of the dimethylamino propyl side chain in enhancing the compound's biological activity. Variations in this side chain have been shown to affect both potency and selectivity towards cancer cells .
  • Comparative Analysis :
    • A comparative study with structurally similar compounds revealed that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one demonstrated superior efficacy as a topoisomerase I inhibitor compared to other benzopyranoindoles.

Properties

CAS No.

139214-11-2

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

12-[3-(dimethylamino)propyl]-3-oxa-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14,16,18,20-nonaen-4-one;hydrochloride

InChI

InChI=1S/C24H22N2O2.ClH/c1-25(2)14-7-15-26-21-17-9-4-3-8-16(17)12-13-20(21)23-22(26)18-10-5-6-11-19(18)24(27)28-23;/h3-6,8-13H,7,14-15H2,1-2H3;1H

InChI Key

NRPKZBJQMMCLPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C(=O)O4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.